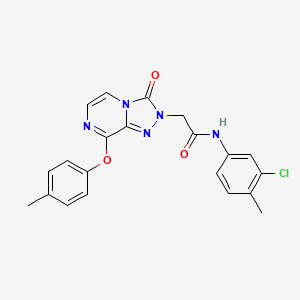

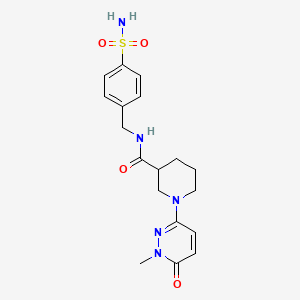

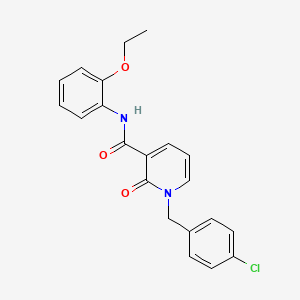

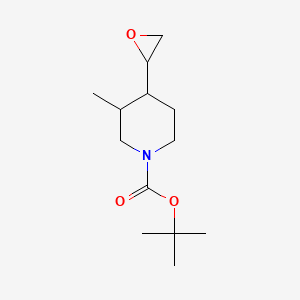

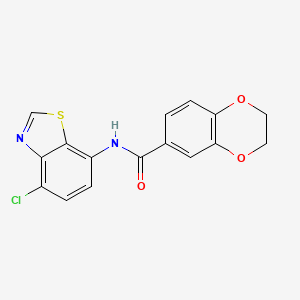

![molecular formula C26H22N2O6 B2962275 2,6-bis(4-methoxyphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone CAS No. 852715-88-9](/img/structure/B2962275.png)

2,6-bis(4-methoxyphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

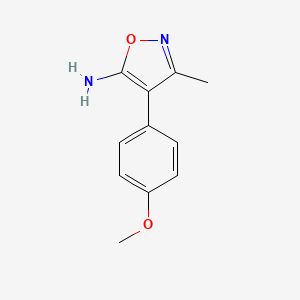

Isoindoline-1,3-dione derivatives constitute an important group of medicinal substances . They have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of phthalic anhydride with 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . The reaction was carried out using an aqueous solution of formaldehyde (HCHO) and N-arylpiperazines at the boiling point of tetrahydrofuran (THF) for several hours .Molecular Structure Analysis

The chemical structures of these compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Chemical Reactions Analysis

The absorbance of the reaction mixture indicates the reducing capacity due to the increase in the formation of the complex .Physical And Chemical Properties Analysis

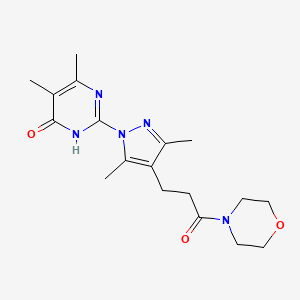

The physicochemical properties of these compounds were determined on the basis of Lipiński’s rule .Wissenschaftliche Forschungsanwendungen

Organic Electronics and Photonics

Research by Shao et al. (2014) on pyromellitic diimide-based copolymers, including compounds structurally similar to the one , has demonstrated their application in ambipolar field-effect transistors. These copolymers exhibit good solubility, thermal stability, and have been applied in solution-processed organic field-effect transistors, showcasing the potential of such compounds in electronic and photonic devices (Shao, Chang, Dai, & Chi, 2014).

Coordination Chemistry and Supramolecular Assembly

A study by Yu et al. (2017) involving compounds with similar skeletal structures reported the synthesis of metal-organic complexes that exhibit supramolecular isomerism. These complexes were found to have potential applications in photoluminescence, highlighting the relevance of such compounds in developing materials with novel optical properties (Yu, Liu, Yin, Wu, Wei, & Pan, 2017).

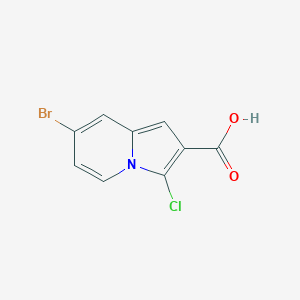

Materials Science and Nanotechnology

The work by Wang et al. (2015) on a tetraphenylethene derivative with aggregation-induced emission (AIE) properties underscores the potential of compounds with intricate aromatic structures in creating materials for chemical sensing and environmental monitoring. Their study demonstrates how structural modifications can lead to materials with reversible fluorescence and multiple stimuli-responsiveness, relevant for sensing applications (Wang, Nie, Yu, Qin, Zhao, & Tang, 2015).

Organic Synthesis and Functional Materials

Tan et al. (2017) synthesized a ferrocene-terminated hyperbranched polyimide using a novel tetra-amine, illustrating the synthesis of advanced functional materials with potential memory device applications. This research exemplifies the innovative approaches to creating materials with specific electronic properties through the strategic incorporation of complex organic molecules (Tan, Yao, Song, Zhu, Yu, & Guan, 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4,10-bis(4-methoxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O6/c1-33-15-7-3-13(4-8-15)27-23(29)19-17-11-12-18(20(19)24(27)30)22-21(17)25(31)28(26(22)32)14-5-9-16(34-2)10-6-14/h3-12,17-22H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVPSXCUYRESEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C(=O)N(C5=O)C6=CC=C(C=C6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-bis(4-methoxyphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Cyclopentylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2962200.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2962205.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2962209.png)

![7-allyl-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2962210.png)

![1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone](/img/structure/B2962212.png)